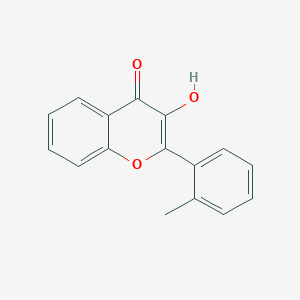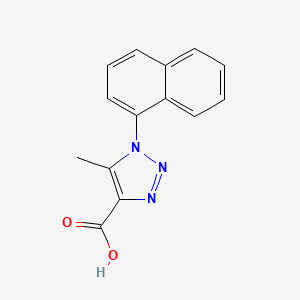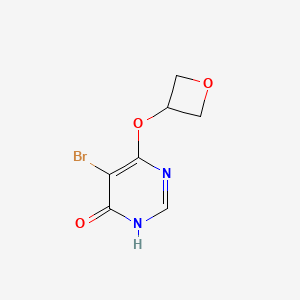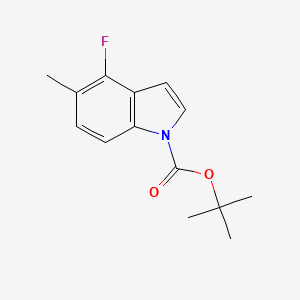
n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-乙基-2-(1H-吡唑-3-基)-1H-吲哚-4-甲酰胺是一种复杂的杂环类有机化合物。它包含一个吲哚核心,吲哚核心是一种双环结构,由一个六元苯环与一个五元含氮吡咯环稠合而成。该化合物还包含一个吡唑环,吡唑环是一个具有两个相邻氮原子的五元环。这种独特的结构使它成为各种化学和生物学研究的有趣课题。
准备方法
合成路线和反应条件
N-乙基-2-(1H-吡唑-3-基)-1H-吲哚-4-甲酰胺的合成通常涉及多个步骤:
吲哚核心的形成: 吲哚核心可以通过费歇尔吲哚合成来合成,该方法涉及苯肼与醛或酮在酸性条件下的反应。
吡唑环的引入: 吡唑环可以通过肼与 1,3-二酮或 α,β-不饱和羰基化合物的反应引入。
吲哚环和吡唑环的偶联: 吲哚环和吡唑环可以使用钯催化的交叉偶联反应偶联,例如铃木反应或赫克反应。
甲酰胺基的形成: 甲酰胺基可以通过偶联产物与合适的胺在脱水条件下的反应引入。
工业生产方法
N-乙基-2-(1H-吡唑-3-基)-1H-吲哚-4-甲酰胺的工业生产可能涉及对上述合成路线的优化,以提高产率并降低成本。这可能包括使用连续流反应器、催化剂的高通量筛选以及开发更环保的反应条件。
化学反应分析
反应类型
N-乙基-2-(1H-吡唑-3-基)-1H-吲哚-4-甲酰胺可以发生多种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,形成相应的氧化产物。
还原: 还原可以使用氢化铝锂或硼氢化钠等试剂进行,导致还原衍生物的形成。
取代: 该化合物可以根据存在的官能团发生亲核或亲电取代反应。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 用于亲电取代的卤化剂,如 N-溴代琥珀酰亚胺。
主要形成的产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成卤代衍生物。
科学研究应用
N-乙基-2-(1H-吡唑-3-基)-1H-吲哚-4-甲酰胺在科学研究中有几种应用:
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 研究其作为治疗各种疾病的治疗剂的潜力。
工业: 用于开发具有独特性能的新材料。
作用机制
N-乙基-2-(1H-吡唑-3-基)-1H-吲哚-4-甲酰胺的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可能与酶或受体结合,调节它们的活性并导致各种生物效应。例如,它可能抑制参与细胞增殖的某些酶的活性,从而产生抗癌作用。
相似化合物的比较
类似化合物
- N-甲基-2-(1H-吡唑-3-基)-1H-吲哚-4-甲酰胺
- N-丙基-2-(1H-吡唑-3-基)-1H-吲哚-4-甲酰胺
- N-丁基-2-(1H-吡唑-3-基)-1H-吲哚-4-甲酰胺
独特性
N-乙基-2-(1H-吡唑-3-基)-1H-吲哚-4-甲酰胺因其特定的取代模式而独一无二,这种模式可以影响其化学反应性和生物活性。乙基基团的存在会影响化合物的溶解度、稳定性和与生物靶点的相互作用,使其区别于其甲基、丙基和丁基类似物。
属性
CAS 编号 |
827317-54-4 |
|---|---|
分子式 |
C14H14N4O |
分子量 |
254.29 g/mol |
IUPAC 名称 |
N-ethyl-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C14H14N4O/c1-2-15-14(19)9-4-3-5-11-10(9)8-13(17-11)12-6-7-16-18-12/h3-8,17H,2H2,1H3,(H,15,19)(H,16,18) |
InChI 键 |
CNRUXMNSOKUFPQ-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C1=C2C=C(NC2=CC=C1)C3=CC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Phenyl-1-{2-[(trimethylsilyl)methyl]cyclopropyl}ethan-1-one](/img/structure/B11865521.png)

![2-Phenylfuro[2,3-C]quinoline](/img/structure/B11865531.png)


![9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one](/img/structure/B11865545.png)




![2-Phenylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11865573.png)
